

In-Depth Technical Guide: 2-Chloro-1-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-methoxytoluene

Cat. No.: B1345679

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-methoxy-4-methylbenzene (IUPAC name), a key aromatic intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This document details its chemical identity, physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via regioselective chlorination, and its applications as a versatile chemical building block. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Nomenclature

2-Chloro-1-methoxy-4-methylbenzene is a substituted aromatic compound. According to IUPAC nomenclature, the substituents on the benzene ring are named alphabetically. The numbering is assigned to give the locants the lowest possible set of numbers. Anisole (methoxybenzene) is often considered the parent structure, leading to the common name 3-chloro-4-methylanisole. Another accepted synonym is 2-chloro-4-methoxytoluene.[\[1\]](#)[\[2\]](#)

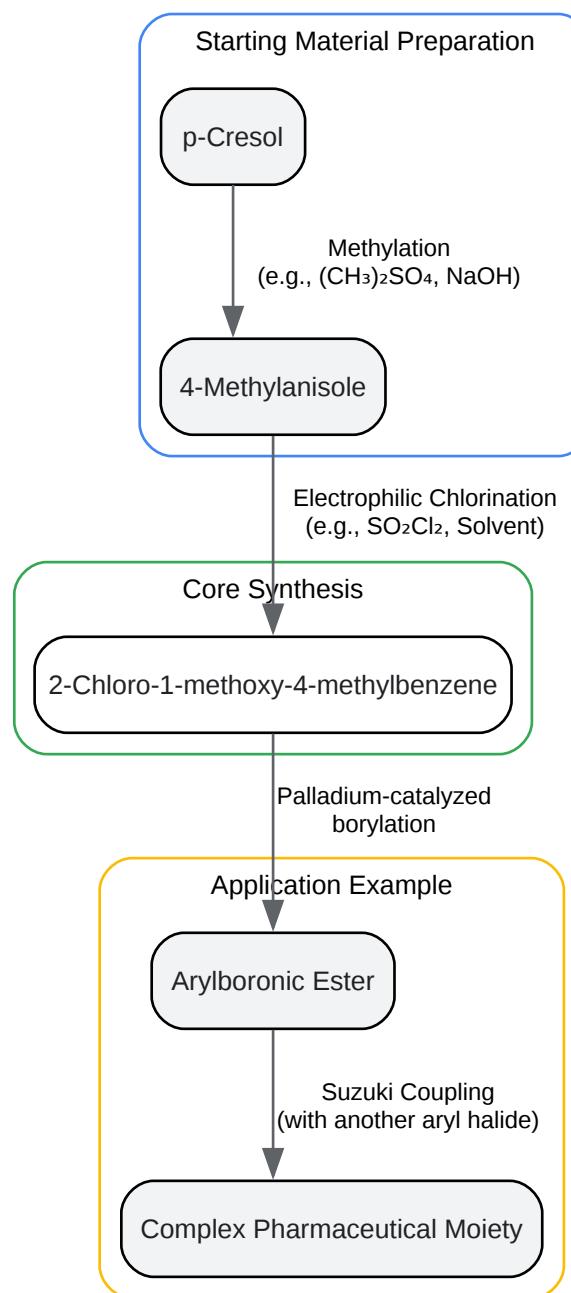
Identifier	Value
IUPAC Name	2-chloro-1-methoxy-4-methylbenzene[2]
Synonyms	2-chloro-4-methoxytoluene, 3-chloro-4-methylanisole[2]
CAS Number	54788-38-4[2], 22002-44-4[3]
Molecular Formula	C ₈ H ₉ ClO[2]
Molecular Weight	156.61 g/mol [2]
InChI Key	ZMZVVVASCILFJL-UHFFFAOYSA-N[2]
Canonical SMILES	CC1=CC(OC)=C(C=C1)Cl[2]

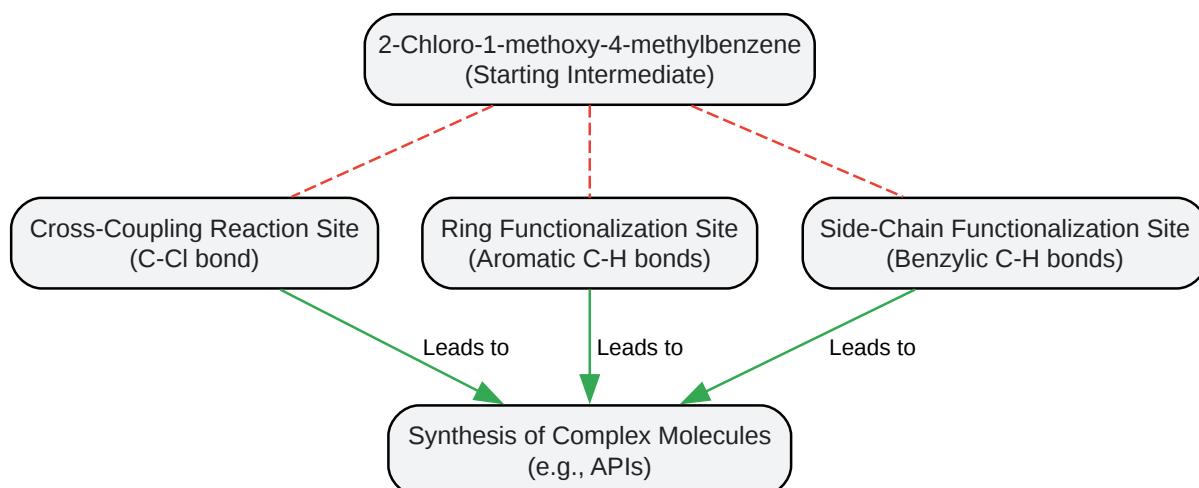
Physicochemical Properties

This section summarizes the known physical and chemical properties of the compound. While some data points like melting point and water solubility are not readily available in published literature, the table below provides the most reliable data found.

Property	Value	Source(s)
Appearance	Not specified (expected to be a liquid or low-melting solid)	-
Density	1.1 ± 0.1 g/cm ³	[1]
Boiling Point	210.4 ± 20.0 °C at 760 mmHg	[1]
Melting Point	Not Available	[1]
Flash Point	86.9 ± 15.8 °C	[1]
Water Solubility	Data not available	-
LogP (XLogP3)	3.6	[2]

Spectroscopic Data


Spectroscopic data is crucial for the identification and characterization of 2-chloro-1-methoxy-4-methylbenzene. While full, assigned spectra are not publicly available, the following table details the expected spectral characteristics based on the compound's structure.


Spectroscopy	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons (3H): Signals expected in the range of 6.7-7.2 ppm. Due to the substitution pattern, complex splitting (doublets, doublet of doublets) is anticipated.- Methoxy Protons (-OCH₃, 3H): A sharp singlet expected around 3.8-3.9 ppm.- Methyl Protons (-CH₃, 3H): A sharp singlet expected around 2.2-2.4 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons (6C): Signals expected in the range of 110-160 ppm. This includes two quaternary carbons (C-1, C-2, C-4) and three methine carbons (C-3, C-5, C-6).- Methoxy Carbon (-OCH₃, 1C): A signal expected around 55-60 ppm.- Methyl Carbon (-CH₃, 1C): A signal expected around 20-22 ppm.
Infrared (IR)	<ul style="list-style-type: none">- C-H stretch (aromatic): ~3030-3100 cm⁻¹- C-H stretch (aliphatic): ~2850-3000 cm⁻¹- C=C stretch (aromatic): ~1450-1600 cm⁻¹- C-O stretch (aryl ether): ~1230-1270 cm⁻¹(asymmetric), ~1020-1060 cm⁻¹ (symmetric)- C-Cl stretch: ~700-850 cm⁻¹

Synthesis Pathway and Experimental Protocol

2-Chloro-1-methoxy-4-methylbenzene is typically synthesized via the electrophilic chlorination of its precursor, 4-methylanisole (also known as p-methoxytoluene). The methoxy group is a strong activating, ortho-, para-director. The methyl group is a weaker activating, ortho-, para-director. The directing effects of the powerful methoxy group dominate, leading to chlorination primarily at the position ortho to it (C2), as the para position is blocked.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4 | Chemsoc [chemsoc.com]
- 2. 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-1-methoxy-4-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345679#2-chloro-1-methoxy-4-methylbenzene-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com